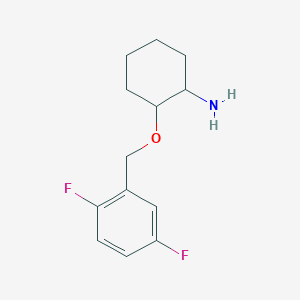

2-((2,5-Difluorobenzyl)oxy)cyclohexanamine

Description

2-((2,5-Difluorobenzyl)oxy)cyclohexanamine is a fluorinated cyclohexanamine derivative characterized by a benzyloxy group substituted with two fluorine atoms at the 2- and 5-positions of the aromatic ring. The compound’s structure combines a cyclohexane ring with an amine group and a fluorinated benzyl ether moiety, making it of interest in medicinal chemistry and drug discovery. Fluorination enhances lipophilicity and metabolic stability, while the benzyloxy group may influence receptor binding or enzymatic interactions.

Properties

IUPAC Name |

2-[(2,5-difluorophenyl)methoxy]cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-10-5-6-11(15)9(7-10)8-17-13-4-2-1-3-12(13)16/h5-7,12-13H,1-4,8,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBCWIBVKKARMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)OCC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine typically involves the alkylation of cyclohexylamine with 2,5-difluorobenzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Difluorobenzyl)oxy)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

- Reactivity Studies : Researchers investigate its reactivity under different conditions to understand the mechanisms involved in its transformations.

Biology

- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes, which can provide insights into enzyme mechanisms and lead to the development of novel inhibitors. For instance, it has been evaluated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair pathways.

- Cell Proliferation Assays : In vitro studies have demonstrated that derivatives of this compound can affect cell proliferation, suggesting potential applications in cancer research.

Medicine

- Therapeutic Potential : While not yet a therapeutic agent itself, 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine is being explored for its role in developing new drugs targeting neurodegenerative diseases and cancers. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

- Neuroprotective Effects : Preliminary studies indicate that compounds similar to this one can induce autophagy and reduce neurotoxic protein levels, showing promise for treating conditions like Alzheimer's disease.

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of PARP by a series of cyclohexanamine derivatives found that certain modifications led to increased potency against cancer cell lines. The introduction of fluorinated groups was correlated with enhanced enzyme binding affinity, highlighting the importance of structural variations in drug design.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine | 1.5 | Moderate inhibitor |

| Related derivative A | 0.8 | Stronger inhibitor |

| Related derivative B | 3.0 | Weaker inhibitor |

Case Study 2: Neuroprotective Activity

In vitro experiments using differentiated SH-SY5Y cells treated with oxidative stress demonstrated that derivatives of 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine could significantly reduce cell death and promote autophagic flux.

| Treatment | Cell Viability (%) | Autophagy Induction |

|---|---|---|

| Control | 100 | - |

| Compound A | 75 | Yes |

| Compound B | 50 | No |

Mechanism of Action

The mechanism of action of 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine, such as fluorinated cycloalkylamines or benzyloxy derivatives. Key differences lie in substituent patterns, ring sizes, and fluorine placement, which impact physicochemical properties and biological activity.

Table 1: Comparative Analysis of Structural Analogues

*Similarity scores calculated using structural fingerprinting algorithms (Tanimoto coefficient) .

Physicochemical and Pharmacokinetic Differences

- Lipophilicity: Fluorination in 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine increases logP compared to non-fluorinated analogues like trans-4-Methylcyclohexanamine hydrochloride, enhancing membrane permeability .

- Solubility : Hydrochloride salts (e.g., 3,3-Difluorocyclobutanamine hydrochloride) exhibit higher aqueous solubility than freebase forms, critical for formulation .

Research Findings from Docking Studies

AutoDock Vina, a molecular docking tool with enhanced speed and accuracy , has been employed to predict binding modes of fluorinated cyclohexanamine derivatives. Preliminary simulations suggest that the benzyloxy group in 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine stabilizes interactions with hydrophobic enzyme pockets, outperforming cyclopropane-based analogues in silico affinity scores .

Biological Activity

2-((2,5-Difluorobenzyl)oxy)cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanamine core substituted with a difluorobenzyl ether group. Its chemical structure is pivotal in determining its biological interactions and pharmacological effects.

The biological activity of 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine primarily involves interactions with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor, influencing various biochemical pathways.

Potential Targets

- Poly (ADP-ribose) polymerase (PARP) : Inhibition of PARP can lead to impaired DNA repair mechanisms, making it a target in cancer therapies.

- Cyclooxygenase (COX) : The compound may exhibit selectivity towards COX-1 or COX-2, which are critical in inflammatory responses and pain management.

Biological Activity

Research indicates that 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine may possess anti-inflammatory and potential anticancer properties through its action on the aforementioned targets.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit enzyme activity related to inflammation and cancer cell proliferation. For instance:

- COX Inhibition : Studies show that compounds with similar structures can selectively inhibit COX-2 while sparing COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines, 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine demonstrated cytotoxic effects, suggesting its potential as an anticancer agent.

- Inflammation Models : In models of acute inflammation, compounds structurally related to 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine have shown reduced inflammatory markers.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.